BTT 3033

Übersicht

Beschreibung

BTT 3033 ist ein selektiver Inhibitor des Integrins Alpha-2 Beta-1, einem Protein, das eine entscheidende Rolle bei der Zellhaftung und -signalisierung spielt. Diese Verbindung ist bekannt für ihre Fähigkeit, an die Alpha-2-I-Domäne zu binden, wodurch die Bindung von Blutplättchen an Kollagen I gehemmt und die Apoptose der Zellen induziert wird. This compound hat sich in der Forschung von Prostatakrebs, Entzündungen und Herzkreislauferkrankungen als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

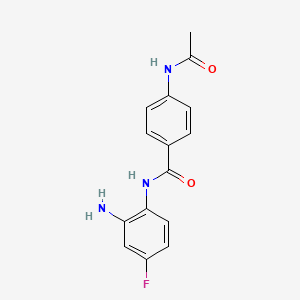

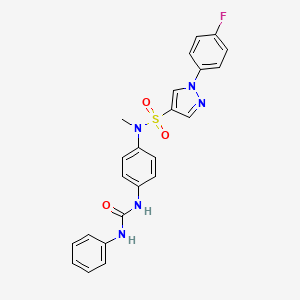

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Pyrazol-4-Sulfonamid ist. Die wichtigsten Schritte umfassen:

Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion eines Hydrazinderivats mit einem 1,3-Diketon erreicht.

Sulfonierung: Der Pyrazolring wird dann unter Verwendung eines Sulfonierungsmittels wie Chlorsulfonsäure sulfoniert.

Kupplungsreaktionen: Das sulfonierte Pyrazol wird mit verschiedenen aromatischen Aminen gekoppelt, um die gewünschten Substituenten einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Schlüsselparameter wie Temperatur, Lösungsmittel und Reaktionszeit werden sorgfältig kontrolliert. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

BTT 3033 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung von Integrin-vermittelter Zellhaftung und Signalwegen.

Biologie: Untersucht hinsichtlich seiner Rolle bei Zellproliferation, Apoptose und Migration.

Medizin: Erforscht als potenzieller Therapeutikum für Prostatakrebs, Entzündungen und Herzkreislauferkrankungen.

Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf Integrin Alpha-2 Beta-1 abzielen

Wirkmechanismus

This compound übt seine Wirkung durch selektive Hemmung von Integrin Alpha-2 Beta-1 aus. Es bindet an die Alpha-2-I-Domäne und verhindert so die Wechselwirkung des Integrins mit Kollagen I. Diese Hemmung stört die Zellhaftung und -signalisierung, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt. Die Verbindung beeinflusst auch verschiedene intrazelluläre Signalwege, darunter die Aktivierung von reaktiven Sauerstoffspezies, die Hochregulierung des Bax-Proteins und die Aktivierung von Caspase-3 .

Wirkmechanismus

Target of Action

The primary target of BTT 3033 is the α2β1 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α2β1 integrin is a collagen receptor that plays a crucial role in cell adhesion, migration, and signaling .

Mode of Action

This compound acts as a conformation-selective inhibitor of α2β1 integrin . It binds to the α2I domain, exhibiting selectivity for α2β1 over other integrins such as α3β1, α4β1, α5β1, and αv . By inhibiting α2β1 integrin, this compound disrupts the interaction between cells and the ECM, affecting various cellular processes .

Biochemical Pathways

The inhibition of α2β1 integrin by this compound affects several biochemical pathways. It inhibits platelet binding to collagen I, a key event in the formation of blood clots . Additionally, it inhibits cell proliferation and induces cell apoptosis , affecting the growth and survival of cells.

Action Environment

The environment can influence the action of this compound. For instance, shear stress conditions can affect the binding of α2-expressing cells to collagen I, a process inhibited by this compound . .

Biochemische Analyse

Biochemical Properties

BTT 3033 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the α2I domain, exhibiting selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv . This interaction inhibits platelet binding to collagen I and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell viability and proliferation by inducing G1 cell cycle arrest in LNcap‐FGC, and DU‐145 cells . Furthermore, this compound induces apoptosis through the activation of ROS, Bax protein upregulation, caspase‐3 activation, and depletion of ΔΨm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2I domain, which leads to the inhibition of α2β1 . This interaction results in the inhibition of platelet binding to collagen I and cell proliferation, and the induction of cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound suppresses MMP13 expression and increases the expression of MMP1 and MT-MMP1 in human articular cartilage‑derived chondrocytes over a period of 15 to 28 days .

Metabolic Pathways

Given its role as an inhibitor of α2β1, it is likely involved in pathways related to cell proliferation and apoptosis .

Transport and Distribution

Given its role as an inhibitor of α2β1, it is likely that it interacts with transporters or binding proteins related to this integrin .

Subcellular Localization

Given its role as an inhibitor of α2β1, it is likely localized to areas where this integrin is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTT 3033 involves several steps, starting with the preparation of the core structure, which is a pyrazole-4-sulfonamide. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Sulfonation: The pyrazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.

Coupling reactions: The sulfonated pyrazole is coupled with various aromatic amines to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent, and reaction time are carefully controlled. The final product is purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BTT 3033 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogene in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von halogenierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BTT 3032: Ein weiterer Integrin-Inhibitor mit ähnlicher Struktur, aber unterschiedlicher Selektivität.

BTT 3034: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf Integrin Alpha-2 Beta-1, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

BTT 3033 ist einzigartig aufgrund seiner hohen Selektivität für Integrin Alpha-2 Beta-1 und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren. Sein konformationsselektiver Hemmmechanismus unterscheidet es von anderen Integrin-Inhibitoren, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Medikamentenentwicklung macht .

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIQOPYDUKWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

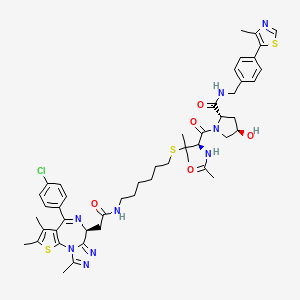

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

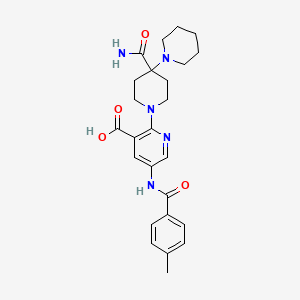

Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?

A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]

Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?

A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.

Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?

A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.

Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?

A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []

Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?

A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)